methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethylating agents under specific conditions . One common method includes the use of carbon dioxide and methanol in the presence of a base catalyst to form the ester group . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate can be compared with similar compounds such as:
- Methyl 2-oxo-4-(fluoromethyl)cyclopentane-1-carboxylate
- Methyl 2-oxo-4-(chloromethyl)cyclopentane-1-carboxylate
- Methyl 2-oxo-4-(bromomethyl)cyclopentane-1-carboxylate
These compounds share similar structures but differ in the halogen substituent, which can significantly affect their chemical properties and reactivity . The trifluoromethyl group in this compound provides unique stability and reactivity compared to its analogs .
Properties
CAS No. |
2648938-72-9 |
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Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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